molecular formula C10H17NO3 B14250735 Cyclopentyl 5-amino-4-oxopentanoate CAS No. 316179-59-6

Cyclopentyl 5-amino-4-oxopentanoate

Cat. No.: B14250735
CAS No.: 316179-59-6
M. Wt: 199.25 g/mol
InChI Key: FOCWSMRYFUTJLC-UHFFFAOYSA-N
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Description

Cyclopentyl 5-amino-4-oxopentanoate is a chemical compound with the molecular formula C10H17NO3 It is a derivative of 5-amino-4-oxopentanoic acid, where a cyclopentyl group is attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 5-amino-4-oxopentanoate typically involves the reaction of cyclopentylamine with 5-amino-4-oxopentanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as crystallization or chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 5-amino-4-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl 5-amino-4-oxopentanoic acid, while reduction may produce cyclopentyl 5-amino-4-hydroxypentanoate.

Scientific Research Applications

Cyclopentyl 5-amino-4-oxopentanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Cyclopentyl 5-amino-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of bioactive intermediates. These intermediates can modulate various biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-oxopentanoic acid: A precursor to Cyclopentyl 5-amino-4-oxopentanoate.

    Cyclopentylamine: A related compound with a similar cyclopentyl group.

    Cyclopentyl 5-amino-4-hydroxypentanoate: A reduced form of the compound.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both cyclopentyl and amino-oxopentanoate groups. This unique combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.

Properties

CAS No.

316179-59-6

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

cyclopentyl 5-amino-4-oxopentanoate

InChI

InChI=1S/C10H17NO3/c11-7-8(12)5-6-10(13)14-9-3-1-2-4-9/h9H,1-7,11H2

InChI Key

FOCWSMRYFUTJLC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)CCC(=O)CN

Origin of Product

United States

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